molecular formula C17H18F3N3O B279786 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide

Katalognummer: B279786
Molekulargewicht: 337.34 g/mol
InChI-Schlüssel: SQNGPPWAKWCRBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as "CTP-499" and has been studied extensively for its potential therapeutic applications. CTP-499 is a promising drug candidate that has been shown to have significant biochemical and physiological effects.

Wirkmechanismus

The exact mechanism of action of CTP-499 is not fully understood. However, it is believed to act through multiple pathways, including inhibition of oxidative stress, modulation of inflammation, and regulation of neurotrophic factors. CTP-499 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a key factor in promoting neuronal survival and growth.
Biochemical and Physiological Effects:
CTP-499 has been shown to have significant biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective properties. CTP-499 has also been shown to increase the expression of BDNF, which may promote neuronal survival and growth. In addition, CTP-499 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of CTP-499 is its well-established synthesis method, which allows for large-scale production of the compound. In addition, CTP-499 has been extensively studied in animal models, which provides a solid foundation for further research. However, one of the limitations of CTP-499 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on CTP-499. One area of interest is the potential therapeutic applications of CTP-499 in human neurological disorders, such as stroke, traumatic brain injury, and Alzheimer's disease. Further studies are needed to determine the safety and efficacy of CTP-499 in human clinical trials. Another area of interest is the potential use of CTP-499 as a tool for studying the mechanisms of neuroprotection and neuroregeneration. Finally, further studies are needed to optimize the synthesis method of CTP-499 and to develop new formulations that improve its solubility and bioavailability.

Synthesemethoden

The synthesis method of CTP-499 involves the reaction of 2-cyclopropyl-3-(trifluoromethyl)pyrazole with N-(2-ethylphenyl)acetamide in the presence of a suitable solvent and a catalytic amount of a base. The reaction yields CTP-499 as a white solid, which can be further purified by recrystallization. The synthesis method of CTP-499 is well-established and has been reported in several scientific publications.

Wissenschaftliche Forschungsanwendungen

CTP-499 has been studied extensively for its potential therapeutic applications. It has been shown to have significant neuroprotective effects in several animal models of neurological disorders, including stroke, traumatic brain injury, and spinal cord injury. CTP-499 has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties. In addition, CTP-499 has been studied for its potential to improve cognitive function and memory in animal models of Alzheimer's disease.

Eigenschaften

Molekularformel

C17H18F3N3O

Molekulargewicht

337.34 g/mol

IUPAC-Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C17H18F3N3O/c1-2-11-5-3-4-6-13(11)21-16(24)10-23-14(12-7-8-12)9-15(22-23)17(18,19)20/h3-6,9,12H,2,7-8,10H2,1H3,(H,21,24)

InChI-Schlüssel

SQNGPPWAKWCRBR-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3

Kanonische SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.